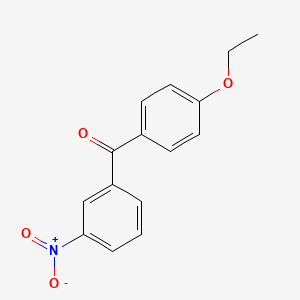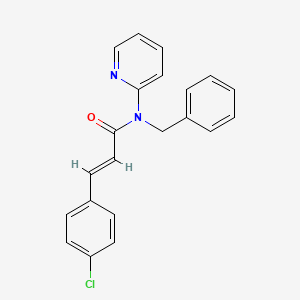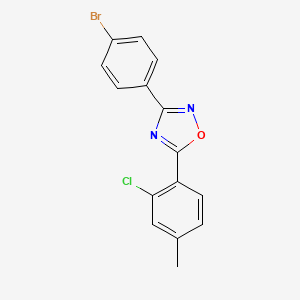
(4-ethoxyphenyl)(3-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-ethoxyphenyl)(3-nitrophenyl)methanone is a synthetic compound that belongs to the family of diarylmethanones. It has been widely studied for its potential applications in various fields, including medicine, chemistry, and material science.
Wirkmechanismus
The mechanism of action of (4-ethoxyphenyl)(3-nitrophenyl)methanone is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways, such as the NF-kappaB pathway, the MAPK pathway, and the PI3K/Akt pathway. It may also interact with specific cellular receptors, such as estrogen receptors and cannabinoid receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. Moreover, it has been found to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (4-ethoxyphenyl)(3-nitrophenyl)methanone is its ease of synthesis and purification. It can be obtained in high yields and purity using simple and cost-effective methods. Another advantage is its versatility, as it can be used as a starting material for the synthesis of various derivatives with different biological activities. However, one of the main limitations of this compound is its low solubility in water, which may limit its use in certain biological assays.
Zukünftige Richtungen
There are several future directions for the research on (4-ethoxyphenyl)(3-nitrophenyl)methanone. One direction is the investigation of its potential as a drug candidate for the treatment of cancer and inflammatory diseases. Another direction is the synthesis of new derivatives with improved solubility and potency. Moreover, the elucidation of its mechanism of action and the identification of its cellular targets may provide valuable insights into its biological activities and potential therapeutic applications.
Synthesemethoden
The synthesis of (4-ethoxyphenyl)(3-nitrophenyl)methanone involves the reaction between 4-ethoxybenzaldehyde and 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux with an appropriate solvent, such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-ethoxyphenyl)(3-nitrophenyl)methanone has been extensively studied for its potential applications in various fields of science. It has been used as a starting material for the synthesis of other compounds, such as chalcones, flavones, and flavonoids. It has also been investigated for its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-14-8-6-11(7-9-14)15(17)12-4-3-5-13(10-12)16(18)19/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOSUNSXUVXEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(dimethylamino)-3-nitrobenzaldehyde [4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5805395.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N'-(4-methylbenzylidene)acetohydrazide](/img/structure/B5805400.png)
![N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5805423.png)
![N-(2,5-dimethylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5805430.png)

![2-(4-chlorophenoxy)-N'-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5805444.png)
![2-amino-4-(2,4-dimethoxyphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5805452.png)

![4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5805456.png)

![2-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5805478.png)


![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5805492.png)